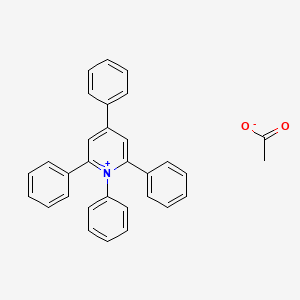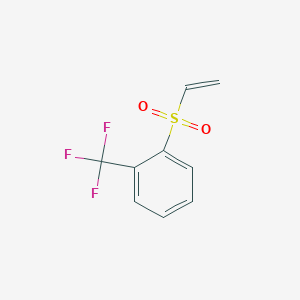
Hept-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-3-enenitrile: is an organic compound with the molecular formula C7H11N . It is a nitrile, which means it contains a cyano group (-CN) attached to an alkene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-3-enenitrile can be synthesized through several methods:
Hydrocyanation of Alkenes: This method involves the addition of hydrogen cyanide (HCN) to alkenes in the presence of a catalyst.
Dehydration of Amides: Amides can be dehydrated using phosphorus pentoxide (P4O10) to form nitriles.
Industrial Production Methods: The industrial production of 3-heptenenitrile typically involves the hydrocyanation of alkenes. This process is efficient and cost-effective, making it suitable for large-scale production. The reaction is usually carried out in the presence of a nickel-based catalyst to enhance the yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Hept-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 3-heptenenitrile can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
Chemistry: Hept-3-enenitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, 3-heptenenitrile can be used to study enzyme-catalyzed reactions involving nitriles. It is also used in the synthesis of biologically active compounds .
Medicine: While not directly used as a drug, 3-heptenenitrile is a precursor in the synthesis of various medicinal compounds. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, 3-heptenenitrile is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-heptenenitrile involves its reactivity with various chemical reagents. The cyano group (-CN) is highly reactive and can participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, altering the compound’s chemical properties .
Comparación Con Compuestos Similares
3-Hydroxy-6-heptenenitrile: Contains a hydroxyl group in addition to the cyano group.
3-Pentenenitrile: A shorter chain nitrile with similar reactivity.
2-Methyl-3-crotononitrile: A branched nitrile with different steric properties.
Uniqueness: Hept-3-enenitrile is unique due to its specific chain length and position of the double bond. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
100596-91-6 |
|---|---|
Fórmula molecular |
C7H11N |
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
(E)-hept-3-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6H2,1H3/b5-4+ |
Clave InChI |
VXBPQPZINCBINS-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/CC#N |
SMILES canónico |
CCCC=CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[1-hydroxy-2-(methylamino)ethyl]phenyl}acetamide](/img/structure/B8508809.png)









![N-[3-(Hexadecanoyloxy)octadecanoyl]glycine](/img/structure/B8508874.png)

